4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-
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Overview
Description
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one typically involves the reaction of 2-fluoroaniline with 2,4,5-tribromopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .
Scientific Research Applications
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-6-phenylpyrimidin-4-one
- 2-amino-5-bromo-6-(2-chlorophenyl)-1H-pyrimidin-4-one
- 2-amino-5-bromo-6-(2-methylphenyl)-1H-pyrimidin-4-one
Uniqueness
2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
74602-56-5 |
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Molecular Formula |
C10H7BrFN3O |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
2-amino-5-bromo-4-(2-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-3-1-2-4-6(5)12/h1-4H,(H3,13,14,15,16) |
InChI Key |
UHKUZWMIMIJLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)F |
Origin of Product |
United States |
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